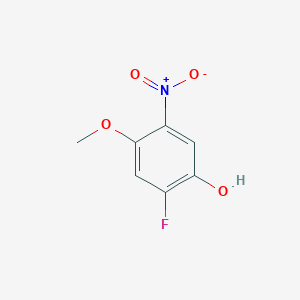
2-Fluoro-4-methoxy-5-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-methoxy-5-nitrophenol is an organic compound with the molecular formula C7H6FNO4 It is a derivative of phenol, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-Fluoro-4-methoxy-5-nitrophenol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate, which is then converted to 2-fluoro-4-nitrophenol through acid neutralization . Another method includes the nitrosation of 2-fluorophenol in the presence of dilute hydrochloric acid, followed by oxidation with dilute nitric acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize the formation of by-products and ensure environmental safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-methoxy-5-nitrophenol undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of the nitro group, the compound can undergo electrophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid.
Reduction: Reagents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-fluoro-4-methoxy-5-aminophenol, while oxidation can produce various quinone derivatives.
Aplicaciones Científicas De Investigación
2-Fluoro-4-methoxy-5-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-methoxy-5-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s ability to undergo electrophilic substitution also allows it to interact with nucleophilic sites in biological molecules, potentially disrupting their function .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-5-nitrophenol: Similar structure but lacks the fluorine atom.
4-Fluoro-2-nitrophenol: Similar structure but lacks the methoxy group.
2-Fluoro-4-nitrophenol: Similar structure but lacks the methoxy group.
Uniqueness
2-Fluoro-4-methoxy-5-nitrophenol is unique due to the combination of the fluorine, methoxy, and nitro groups on the benzene ring. This combination imparts specific chemical properties, such as increased reactivity in electrophilic substitution reactions and potential biological activities that are not observed in similar compounds .
Propiedades
Fórmula molecular |
C7H6FNO4 |
|---|---|
Peso molecular |
187.12 g/mol |
Nombre IUPAC |
2-fluoro-4-methoxy-5-nitrophenol |
InChI |
InChI=1S/C7H6FNO4/c1-13-7-2-4(8)6(10)3-5(7)9(11)12/h2-3,10H,1H3 |
Clave InChI |
SXZSQIXPQLCSRV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1[N+](=O)[O-])O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


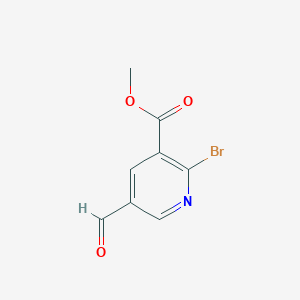

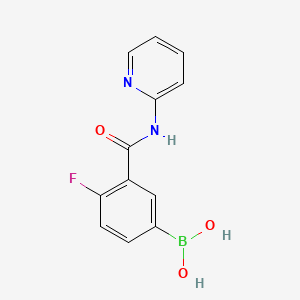
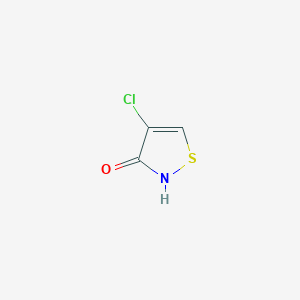

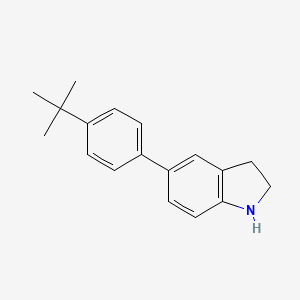


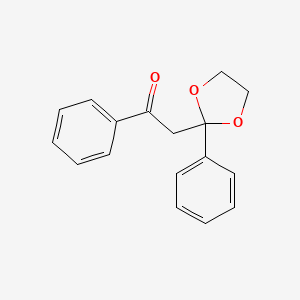
![3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B12852253.png)
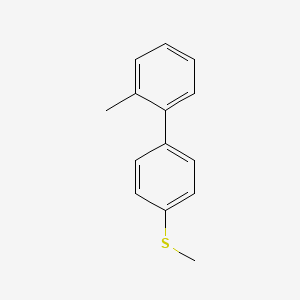

![(6R,7S)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12852265.png)
![6-Methyl-2,6-diazaspiro[3.4]octan-7-one](/img/structure/B12852276.png)
